
6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, and methyl groups, as well as a nitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines, followed by fluorination and chlorination reactions . The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
In industrial settings, the production of 6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydride, potassium tert-butoxide), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used to study the interactions of pyridine derivatives with biological targets, such as enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, fluoro, and nitrile groups can influence its binding affinity and selectivity, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has similar halogen and methyl substitutions but includes a trifluoromethyl group instead of a nitrile group.
2,3-Difluoro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness
6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the nitrile functionality, makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C7H4ClFN2 |
|---|---|
Peso molecular |
170.57 g/mol |
Nombre IUPAC |
6-chloro-3-fluoro-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4ClFN2/c1-4-2-5(9)6(3-10)11-7(4)8/h2H,1H3 |
Clave InChI |
YBAWXJKVAVFFBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1Cl)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


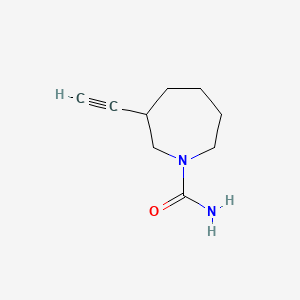
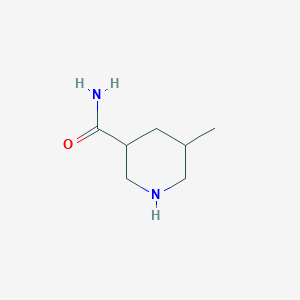

![1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane,trifluoroaceticacid](/img/structure/B15321311.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)
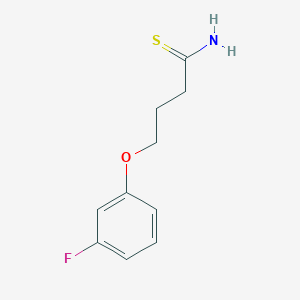

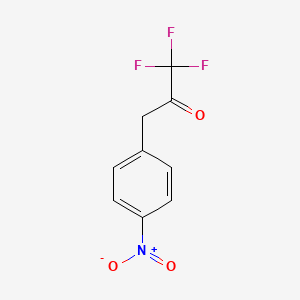
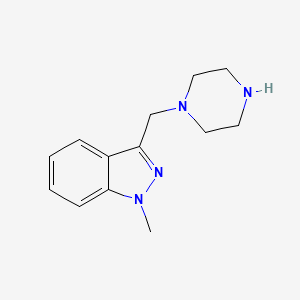
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
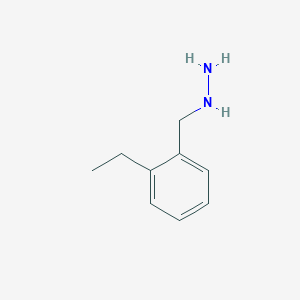
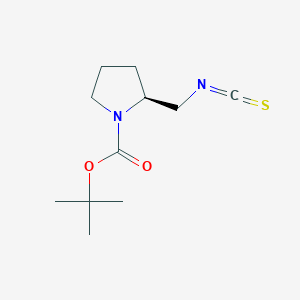
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)

